Cas no 2097869-31-1 (N-1-(5-methylpyrazine-2-carbonyl)azetidin-3-ylpyridazin-3-amine)

N-1-(5-Methylpyrazine-2-carbonyl)azetidin-3-ylpyridazin-3-amine is a heterocyclic compound featuring a pyrazine and pyridazine core, linked via an azetidine scaffold. Its structural complexity enables selective interactions with biological targets, making it a valuable intermediate in medicinal chemistry. The presence of the 5-methylpyrazine moiety enhances metabolic stability, while the azetidine ring contributes to conformational rigidity, improving binding affinity. The pyridazine amine group offers a site for further functionalization, facilitating derivatization for drug discovery applications. This compound is particularly useful in the development of kinase inhibitors and other therapeutic agents due to its balanced physicochemical properties and potential for high target specificity.
N-1-(5-methylpyrazine-2-carbonyl)azetidin-3-ylpyridazin-3-amine structure
2097869-31-1 structure
Product name:N-1-(5-methylpyrazine-2-carbonyl)azetidin-3-ylpyridazin-3-amine
CAS No:2097869-31-1
MF:C13H14N6O
MW:270.28986120224
CID:6472984
PubChem ID:126853369

N-1-(5-methylpyrazine-2-carbonyl)azetidin-3-ylpyridazin-3-amine Chemical and Physical Properties

Names and Identifiers

    • N-1-(5-methylpyrazine-2-carbonyl)azetidin-3-ylpyridazin-3-amine
    • F6550-6211
    • 2097869-31-1
    • (5-methylpyrazin-2-yl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone
    • N-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-amine
    • AKOS032467163
    • Inchi: 1S/C13H14N6O/c1-9-5-15-11(6-14-9)13(20)19-7-10(8-19)17-12-3-2-4-16-18-12/h2-6,10H,7-8H2,1H3,(H,17,18)
    • InChI Key: LGBPDUCWLNYBCB-UHFFFAOYSA-N
    • SMILES: O=C(C1C=NC(C)=CN=1)N1CC(C1)NC1=CC=CN=N1

Computed Properties

  • Exact Mass: 270.12290909g/mol
  • Monoisotopic Mass: 270.12290909g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 346
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 83.9Ų

N-1-(5-methylpyrazine-2-carbonyl)azetidin-3-ylpyridazin-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6550-6211-1mg
N-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-amine
2097869-31-1
1mg
$54.0 2023-09-08
Life Chemicals
F6550-6211-2mg
N-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-amine
2097869-31-1
2mg
$59.0 2023-09-08
Life Chemicals
F6550-6211-4mg
N-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-amine
2097869-31-1
4mg
$66.0 2023-09-08
Life Chemicals
F6550-6211-3mg
N-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-amine
2097869-31-1
3mg
$63.0 2023-09-08
Life Chemicals
F6550-6211-20μmol
N-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-amine
2097869-31-1
20μmol
$79.0 2023-09-08
Life Chemicals
F6550-6211-5μmol
N-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-amine
2097869-31-1
5μmol
$63.0 2023-09-08
Life Chemicals
F6550-6211-50mg
N-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-amine
2097869-31-1
50mg
$160.0 2023-09-08
Life Chemicals
F6550-6211-25mg
N-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-amine
2097869-31-1
25mg
$109.0 2023-09-08
Life Chemicals
F6550-6211-40mg
N-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-amine
2097869-31-1
40mg
$140.0 2023-09-08
Life Chemicals
F6550-6211-2μmol
N-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-amine
2097869-31-1
2μmol
$57.0 2023-09-08

Additional information on N-1-(5-methylpyrazine-2-carbonyl)azetidin-3-ylpyridazin-3-amine

Comprehensive Overview of N-1-(5-methylpyrazine-2-carbonyl)azetidin-3-ylpyridazin-3-amine (CAS No. 2097869-31-1)

The compound N-1-(5-methylpyrazine-2-carbonyl)azetidin-3-ylpyridazin-3-amine (CAS No. 2097869-31-1) is a highly specialized chemical entity that has garnered significant attention in the field of medicinal chemistry and drug discovery. This molecule, characterized by its unique pyrazine and pyridazine moieties, is a prime example of modern heterocyclic chemistry. Its structural complexity and potential biological activity make it a subject of interest for researchers exploring novel therapeutic agents.

One of the key features of N-1-(5-methylpyrazine-2-carbonyl)azetidin-3-ylpyridazin-3-amine is its azetidine ring, a four-membered nitrogen-containing heterocycle that is increasingly being utilized in drug design due to its conformational rigidity and ability to improve pharmacokinetic properties. The incorporation of a 5-methylpyrazine-2-carbonyl group further enhances the molecule's potential for selective binding to biological targets, making it a promising candidate for further investigation.

In recent years, there has been a growing interest in small molecule inhibitors and kinase-targeted therapies, which aligns with the potential applications of this compound. Researchers are particularly keen on exploring its role in modulating specific enzymatic pathways, given the prevalence of pyridazine-based compounds in kinase inhibition. This has led to a surge in searches for terms like "pyrazine derivatives in drug discovery" and "azetidine-containing bioactive molecules," reflecting the compound's relevance in contemporary pharmaceutical research.

The synthesis of CAS No. 2097869-31-1 involves sophisticated organic transformations, including amide bond formation and heterocyclic ring construction. These methods are often discussed in the context of "green chemistry approaches" and "sustainable synthesis," as the pharmaceutical industry increasingly prioritizes environmentally friendly practices. The compound's structural motifs also make it a valuable subject for studies on molecular docking and computational drug design, areas that have seen exponential growth due to advancements in artificial intelligence and machine learning.

Another area of interest is the compound's potential in addressing undruggable targets, a hot topic in modern drug development. Its unique combination of pyrazine and pyridazine rings may offer new avenues for targeting proteins that have traditionally been challenging to modulate with small molecules. This has sparked discussions in scientific forums and search queries related to "innovative heterocyclic scaffolds" and "next-generation therapeutics."

From a commercial perspective, N-1-(5-methylpyrazine-2-carbonyl)azetidin-3-ylpyridazin-3-amine is primarily available as a research chemical, catering to academic institutions and pharmaceutical companies engaged in early-stage drug discovery. Its applications span across various therapeutic areas, including but not limited to oncology, inflammatory diseases, and central nervous system disorders. The compound's versatility is further highlighted by its potential use in proteolysis-targeting chimeras (PROTACs), a cutting-edge technology that has revolutionized targeted protein degradation.

Quality control and analytical characterization of CAS No. 2097869-31-1 are critical aspects of its utilization in research. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are routinely employed to ensure the compound's purity and structural integrity. These methods are frequently searched in conjunction with the compound's name, reflecting the importance of rigorous analytical validation in chemical research.

In summary, N-1-(5-methylpyrazine-2-carbonyl)azetidin-3-ylpyridazin-3-amine represents a fascinating intersection of synthetic chemistry and biomedical research. Its structural features and potential applications align with several trending topics in the scientific community, including fragment-based drug design, structure-activity relationship (SAR) studies, and personalized medicine. As research continues to uncover its full potential, this compound is poised to remain a subject of significant interest in the years to come.

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